Home > Products > Screening Compounds P129834 > Diclofenac acyl glucuronide
Diclofenac acyl glucuronide - 64118-81-6

Diclofenac acyl glucuronide

Catalog Number: EVT-267841
CAS Number: 64118-81-6
Molecular Formula: C20H19Cl2NO8
Molecular Weight: 472.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Diclofenac beta-D-glucosiduronic acid is a beta-D-glucosiduronic acid (beta-D-glucuronide) that is a metabolite of diclofenac. It has a role as a drug metabolite. It is a beta-D-glucosiduronic acid, a dichlorobenzene, a monocarboxylic acid and a secondary amino compound. It is functionally related to a diclofenac.
Future Directions
  • Identifying specific protein targets: Identifying the specific proteins targeted by DCF-AG and elucidating their roles in its toxicological effects will be crucial for understanding its mechanism of action and developing safer drugs. [, , , , , ]

  • Investigating interindividual variability: Further research is needed to understand the factors contributing to the interindividual variability in DCF-AG formation, disposition, and toxicity. This includes exploring the role of genetic polymorphisms in UGT enzymes and drug transporters. [, , , ]

  • Developing predictive models: Building predictive models to assess the reactivity and potential toxicity of acyl glucuronides, using DCF-AG as a model compound, could enhance drug safety assessments during drug development. [, ]

  • Exploring therapeutic interventions: Investigating potential therapeutic interventions that could mitigate DCF-AG-mediated toxicity, such as modulating drug transporter activity or inhibiting its formation, could lead to new strategies for preventing and treating drug-induced adverse effects. [, , ]

Diclofenac

Compound Description: Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) widely used to treat pain and inflammation. [] It undergoes extensive metabolism in the liver, primarily through hydroxylation and glucuronidation pathways. []

Relevance: Diclofenac is the parent compound of diclofenac acyl glucuronide. Diclofenac acyl glucuronide is formed by the glucuronidation of diclofenac, primarily by UDP-glucuronosyltransferase-2B7. [] This metabolic process is crucial to understanding the pharmacokinetics, toxicity, and potential adverse effects associated with diclofenac use.

4'-Hydroxydiclofenac

Compound Description: 4'-Hydroxydiclofenac is a major metabolite of diclofenac formed via hydroxylation, primarily catalyzed by the cytochrome P450 enzyme CYP2C9. []

Relevance: Like diclofenac acyl glucuronide, 4'-hydroxydiclofenac is a significant metabolite of diclofenac, highlighting the diverse metabolic pathways of the parent drug. [, ] Studies have shown that while MRP2, an efflux transporter, plays a role in the biliary excretion of both 4'-hydroxydiclofenac and diclofenac acyl glucuronide, the absence of MRP3 specifically impacts the basolateral efflux of diclofenac acyl glucuronide, showcasing a key difference in their disposition. []

5-Hydroxydiclofenac

Compound Description: 5-Hydroxydiclofenac is a metabolite of diclofenac formed via hydroxylation, primarily catalyzed by the cytochrome P450 enzyme CYP2C8. []

Relevance: 5-Hydroxydiclofenac, alongside diclofenac acyl glucuronide, undergoes further metabolism and can contribute to diclofenac-induced toxicity. [] Specifically, both 5-hydroxydiclofenac-derived benzoquinone imines and diclofenac acyl glucuronide can covalently modify proteins, potentially leading to adverse drug reactions. [] This shared characteristic emphasizes the complex toxicological profile of diclofenac and its metabolites.

Diclofenac-S-acyl-glutathione (D-SG)

Compound Description: Diclofenac-S-acyl-glutathione (D-SG) is a glutathione conjugate of diclofenac acyl glucuronide, formed through a transacylation reaction between the acyl glucuronide and glutathione. []

Relevance: The formation of D-SG from diclofenac acyl glucuronide is a detoxification pathway. [] This reaction indicates the potential for diclofenac acyl glucuronide to react with endogenous nucleophiles like glutathione, potentially leading to depletion of glutathione and impacting cellular defense mechanisms against oxidative stress.

Diclofenac-S-acyl-N-acetylcysteine

Compound Description: Diclofenac-S-acyl-N-acetylcysteine is a product formed when diclofenac acyl glucuronide or D-SG reacts with N-acetylcysteine (NAC). [] Notably, D-SG demonstrates significantly higher reactivity with NAC compared to diclofenac acyl glucuronide. []

Relevance: This compound further exemplifies the reactivity of diclofenac acyl glucuronide and its metabolites. The higher reactivity of D-SG with NAC compared to diclofenac acyl glucuronide suggests a potential pathway for further metabolism and detoxification of D-SG. []

7-Hydroxycoumarin Glucuronide

Compound Description: 7-Hydroxycoumarin glucuronide is a metabolite of 7-hydroxycoumarin, a compound often used as a probe substrate for studying drug metabolism. [] This metabolite is formed via glucuronidation. []

UDP-Glucuronic Acid (UDPGA)

Compound Description: UDP-glucuronic acid (UDPGA) is a co-substrate for UDP-glucuronosyltransferases (UGTs), enzymes responsible for glucuronidation reactions. []

Relevance: UDPGA is essential for the formation of diclofenac acyl glucuronide. [] Studies utilizing radiolabeled UDPGA have demonstrated its incorporation into protein adducts formed by diclofenac acyl glucuronide, highlighting the mechanism of covalent binding. []

7,7,7-Triphenylheptyl-UDP

Compound Description: 7,7,7-Triphenylheptyl-UDP is a specific inhibitor of UDP-glucuronosyltransferases (UGTs). [, ]

Relevance: This compound is used to study the role of glucuronidation in diclofenac metabolism. [, ] By inhibiting UGTs, researchers were able to demonstrate the specific contribution of diclofenac acyl glucuronide to covalent protein binding and differentiate its effects from those of other diclofenac metabolites. []

Sulfaphenazole

Compound Description: Sulfaphenazole is a selective inhibitor of the cytochrome P450 enzyme CYP2C subfamily, particularly CYP2C9. []

Relevance: Sulfaphenazole helps delineate the roles of specific metabolic pathways in diclofenac-induced toxicity. Inhibiting CYP2C9, which is involved in diclofenac's oxidative metabolism, significantly reduced cytotoxicity but did not affect the formation of covalent protein adducts, indicating a distinct mechanism for these two processes. []

Cimetidine

Compound Description: Cimetidine is a histamine H2-receptor antagonist primarily used to treat gastrointestinal ulcers. It is also known to inhibit cytochrome P450 enzymes. []

Relevance: Cimetidine, by inhibiting P450-dependent oxidative biotransformation of diclofenac, similarly to sulfaphenazole, reduced cytotoxicity but did not affect covalent adduct formation, further supporting the role of specific P450 enzymes in diclofenac-induced toxicity. [] This highlights the importance of considering drug-drug interactions in patients taking diclofenac alongside P450 inhibitors.

Overview

Diclofenac acyl glucuronide is a significant metabolite of diclofenac, a widely used nonsteroidal anti-inflammatory drug. This compound is formed through the process of glucuronidation, a common metabolic pathway that enhances the solubility and excretion of drugs. Diclofenac acyl glucuronide is particularly noteworthy due to its reactivity and potential implications in drug toxicity and pharmacokinetics.

Source

Diclofenac acyl glucuronide originates from the metabolism of diclofenac, which undergoes phase II metabolism primarily in the liver. The formation of this compound involves the conjugation of diclofenac with glucuronic acid, facilitated by UDP-glucuronosyltransferases, enzymes that catalyze the transfer of glucuronic acid to various substrates .

Classification

Diclofenac acyl glucuronide is classified as an acyl glucuronide, a type of drug metabolite characterized by the presence of an acyl group linked to a glucuronic acid moiety. This classification places it among other reactive metabolites that can interact with biological macromolecules, potentially leading to adverse effects .

Synthesis Analysis

The synthesis of diclofenac acyl glucuronide can be achieved through several methods, primarily involving enzymatic reactions using human liver microsomes or chemical synthesis techniques.

Methods

  1. Enzymatic Synthesis: This method utilizes human liver microsomes to catalyze the reaction between diclofenac and UDP-glucuronic acid. The process typically involves incubating diclofenac with these microsomes, allowing for the formation of the acyl glucuronide through glucuronidation .
  2. Chemical Synthesis: An alternative approach involves direct chemical synthesis, where diclofenac is reacted with allyl glucuronate in a Mitsunobu reaction followed by deprotection steps to yield pure diclofenac acyl glucuronide. This method allows for the production of larger quantities for research purposes .

Technical Details

The enzymatic pathway is preferred for its specificity and ability to mimic in vivo conditions, while chemical synthesis provides flexibility in obtaining various derivatives for further studies.

Molecular Structure Analysis

Diclofenac acyl glucuronide features a complex molecular structure characterized by its acyl group attached to a glucuronic acid backbone.

Structure

  • Molecular Formula: C17_{17}H16_{16}ClN2_{2}O7_{7}
  • Molecular Weight: Approximately 392.77 g/mol
  • Structural Features: The compound comprises a phenyl ring from diclofenac and a glucuronic acid moiety, which contributes to its solubility and reactivity.

Data

The structural elucidation can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its functional groups and stereochemistry .

Chemical Reactions Analysis

Diclofenac acyl glucuronide is known for its reactivity, particularly in forming covalent adducts with proteins.

Reactions

  1. Covalent Binding: The acyl group can react with nucleophilic sites on proteins, such as lysine residues, leading to protein adduction. This reaction is significant as it may contribute to idiosyncratic drug reactions observed in some patients .
  2. Hydrolysis and Isomerization: In physiological conditions, diclofenac acyl glucuronide can undergo hydrolysis or rearrangement, resulting in various isomeric forms that may exhibit differing biological activities .

Technical Details

The stability and degradation kinetics of diclofenac acyl glucuronide have been studied extensively using liquid chromatography-mass spectrometry techniques to assess its half-life and reactivity under various conditions .

Mechanism of Action

The mechanism by which diclofenac acyl glucuronide exerts its effects involves its interaction with biological systems following its formation.

Process

  1. Formation: After administration of diclofenac, it is metabolized primarily in the liver to form diclofenac acyl glucuronide.
  2. Biological Interaction: Once formed, this metabolite can bind covalently to serum proteins or tissues, potentially altering their function and leading to both therapeutic effects and adverse reactions .

Data

Studies indicate that the half-life of diclofenac acyl glucuronide in plasma ranges from 0.51 to 0.7 hours at physiological pH, highlighting its rapid metabolism and potential for reactivity .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of diclofenac acyl glucuronide is crucial for predicting its behavior in biological systems.

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Highly soluble in water due to the presence of polar functional groups.
  • Stability: Known to be unstable in plasma, converting back to parent diclofenac under certain conditions.

Chemical Properties

  • Reactivity: Exhibits high reactivity due to the electrophilic nature of the acyl group.
  • pH Sensitivity: Stability can vary significantly with changes in pH; more stable at lower pH levels but prone to hydrolysis at neutral pH .
Applications

Diclofenac acyl glucuronide has several scientific applications primarily related to pharmacology and toxicology.

Scientific Uses

  1. Toxicological Studies: Its role as a reactive metabolite makes it essential for studying drug-induced toxicity mechanisms.
  2. Pharmacokinetics Research: Understanding its metabolic pathways aids in predicting drug interactions and individual variability in drug response .
  3. Biomarker Development: Due to its unique reactivity profile, it may serve as a biomarker for assessing exposure to diclofenac and potential adverse effects associated with its use .
Metabolic Pathways and Enzymatic Biosynthesis of Diclofenac Acyl Glucuronide

Role of Uridine Diphosphate Glucuronosyltransferases (UGTs) in DF-AG Formation

Isoform-Specific Catalysis: UGT2B7 as the Primary Enzyme

Diclofenac acyl glucuronide (DF-AG) biosynthesis is primarily mediated by uridine diphosphate glucuronosyltransferases (UGTs), with UGT2B7 identified as the dominant isoform in humans. In vitro studies using recombinant UGT isoforms revealed that UGT2B7 catalyzes DF-AG formation at a rate of 1.082 nmol/min/mg protein—over twofold higher than other isoforms (e.g., UGT1A3, UGT1A9). Isoforms UGT1A1, UGT1A4, and UGT1A8 show negligible activity [5] [6]. This specificity arises from UGT2B7’s substrate-binding pocket, which accommodates diclofenac’s bulky dichlorophenyl structure, facilitating efficient acyl transfer to glucuronic acid.

Table 1: Diclofenac Glucuronidation Activity by Human UGT Isoforms

UGT IsoformActivity (nmol/min/mg)Catalytic Efficiency Relative to UGT2B7
UGT2B71.0821.00 (Reference)
UGT1A90.3920.36
UGT1A30.3110.29
UGT1A1Not detected-

Tissue-Specific Glucuronidation: Hepatic Dominance

The liver is the primary site of DF-AG biosynthesis, with hepatic microsomes exhibiting significantly higher glucuronidation rates than intestinal or renal tissues. In humans, Vmax in the liver (6.66 ± 0.33 nmol/min/mg) exceeds intestinal rates by >8-fold and renal rates by >10-fold at substrate concentrations of 10–80 μM. This disparity stems from higher UGT2B7 expression in hepatocytes and the liver’s role as the first-pass metabolism site for orally administered diclofenac [5] [6].

Interspecies Variability in Glucuronidation Kinetics

Comparative Kinetics Across Species

DF-AG formation exhibits marked species-dependent kinetics, impacting preclinical-to-clinical extrapolation. Michaelis-Menten parameters vary substantially:

  • Vmax: Ranges from 0.83 ± 0.04 nmol/min/mg (rat) to 7.22 ± 0.28 nmol/min/mg (mouse)
  • Km: Lowest in monkeys (17.90 ± 2.59 μM), highest in mice (91.85 ± 8.05 μM)
  • Intrinsic Clearance (Clint = Vmax/Km): Monkeys show the highest Clint (0.22 ± 0.01 μL/min/mg), rats the lowest (0.03 ± 0.01 μL/min/mg) [5] [6].

Table 2: Kinetic Parameters of DF-AG Formation in Liver Microsomes

SpeciesKm (μM)Vmax (nmol/min/mg)Clint (μL/min/mg)
Human59.50 ± 7.796.66 ± 0.330.12 ± 0.02
Rat24.03 ± 4.29*0.83 ± 0.04*0.03 ± 0.01*
Monkey17.87 ± 2.59*3.88 ± 0.15*0.22 ± 0.01*
Dog41.45 ± 10.215.05 ± 0.420.13 ± 0.01
Mouse91.85 ± 8.05*7.22 ± 0.28*0.08 ± 0.01*

*p < 0.05 vs. human

Implications for Preclinical Translation

Species differences complicate toxicity and pharmacokinetic extrapolation:

  • Metabolic Clearance: In dogs, >80% of diclofenac clearance occurs via glucuronidation vs. ~50% in humans [7].
  • Novel Pathways: Human hepatocytes metabolize DF-AG oxidatively via CYP2C8 to 4′-hydroxy DF-AG—a pathway absent in rodents [7]. This divergence may underpin species-specific toxicity profiles and necessitates cautious interpretation of animal data.

Reactive Intermediate Formation and Transacylation Reactions

Chemical Reactivity with Nucleophiles

DF-AG’s electrophilic carbonyl group enables nucleophilic transacylation reactions. In vitro studies (pH 7.4, 37°C) demonstrate its reaction with glutathione (GSH) to form diclofenac-S-acyl-glutathione (D-SG) at a rate of 3 μM/h. The reaction proceeds via nucleophilic attack by GSH’s thiol group, displacing glucuronic acid [2] [3]. DF-AG’s instability (t1/2 = 54 min in buffer) accelerates this process, as acyl migration to β-glucuronide isomers enhances electrophilicity [2].

Mechanisms of Thioester Conjugate (D-SG) Formation

D-SG formation involves:

  • Direct Transacylation: DF-AG reacts with GSH to yield D-SG, detectable in rat bile after diclofenac dosing (200 mg/kg) [2].
  • Non-Glucuronide Pathways: In rat/human hepatocytes, D-SG forms even when glucuronidation is inhibited by borneol (94% UGT suppression), implicating acyl-CoA thioesters as alternative reactive precursors [3].
  • D-SG Reactivity: D-SG is more electrophilic than DF-AG, rapidly transacylating N-acetylcysteine (100% reaction in 30 min vs. 1% for DF-AG). It decomposes to 1-(2,6-dichlorophenyl)indolin-2-one, a potential hapten for immune reactions [2] [4].

Properties

CAS Number

64118-81-6

Product Name

Diclofenac acyl glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C20H19Cl2NO8

Molecular Weight

472.3 g/mol

InChI

InChI=1S/C20H19Cl2NO8/c21-10-5-3-6-11(22)14(10)23-12-7-2-1-4-9(12)8-13(24)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h1-7,15-18,20,23,25-27H,8H2,(H,28,29)/t15-,16-,17+,18-,20+/m0/s1

InChI Key

JXIKYYSIYCILNG-HBWRTXEVSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl

Solubility

Soluble in DMSO

Synonyms

1-O-(2-((2',6'-dichlorophenyl)amino)phenylacetyl)glucopyranuronic acid
D-1-O-G cpd
diclofenac 1-O-acyl glucuronide
diclofenac acyl glucuronide

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl

Isomeric SMILES

C1=CC=C(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.